2,5-Dichlorobenzoyl cyanide
Description
Overview of Acyl Cyanide Significance in Chemical Research
Acyl cyanides, characterized by an acyl group attached to a cyanide moiety (R-C(O)CN), are highly reactive and versatile reagents in organic synthesis. chembk.com Their unique electronic structure, featuring an electron-withdrawing cyanide group adjacent to a carbonyl carbon, renders the carbonyl group highly electrophilic. This heightened reactivity makes them excellent acylating agents for a wide variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.
Beyond their role as acylating agents, acyl cyanides participate in a range of other important chemical transformations. They can undergo addition reactions across the carbonyl group, and the cyanide group itself can be involved in cycloadditions and other reactions. For instance, acyl cyanides can react with azides in a "click" reaction to form acyl tetrazoles. chembk.com The dual reactivity of both the acyl and cyanide functionalities makes them valuable C1 synthons in the construction of more complex molecular frameworks. The development of "masked acyl cyanide" (MAC) reagents has further expanded their utility, allowing for umpolung (reactivity inversion) strategies where the acyl carbon acts as a nucleophile. synzeal.com This versatility has cemented the place of acyl cyanides as indispensable tools in the synthetic chemist's arsenal.
Historical Context of Dichlorobenzoyl Cyanides in Synthetic Pathways
The exploration of dichlorobenzoyl cyanides in synthetic chemistry is intrinsically linked to the broader development of methods for their preparation and their utility as intermediates in the synthesis of target molecules. While specific historical accounts detailing the very first synthesis of 2,5-dichlorobenzoyl cyanide are not prominent in the literature, the general methods for preparing acyl cyanides have been known for a considerable time.
Early Discoveries and Seminal Synthetic Applications
The seminal applications of dichlorobenzoyl cyanides are most notably highlighted by the synthesis of the anticonvulsant drug Lamotrigine. This pharmaceutical application heavily features the use of 2,3-dichlorobenzoyl cyanide, a regioisomer of the title compound. researchgate.netsmolecule.combeilstein-journals.org The synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source to produce the corresponding acyl cyanide. smolecule.com This intermediate is then condensed with aminoguanidine (B1677879), leading to the formation of a triazine ring system. beilstein-journals.org While this specific, large-scale application focuses on the 2,3-isomer, it established the importance of dichlorobenzoyl cyanides as a class of intermediates in medicinal chemistry. Early synthetic work would have relied on established methods for cyanation of the corresponding dichlorobenzoyl chlorides.
Evolution of Synthetic Methodologies Involving Dichlorobenzoyl Cyanides
The synthetic methodologies for preparing dichlorobenzoyl cyanides have evolved to improve yield, safety, and efficiency. The primary and most direct route is the reaction of a dichlorobenzoyl chloride with a cyanide salt. chembk.com
Early methods likely involved the use of simple alkali metal cyanides, which can present challenges in terms of solubility and reactivity control. The evolution of this methodology has seen the introduction of various catalytic systems and reagents to facilitate the cyanation reaction. A significant advancement has been the use of copper(I) cyanide (CuCN), which has been found to be an effective cyanide source for the clean conversion of dichlorobenzoyl chlorides. researchgate.netacs.org
Further refinements have focused on optimizing reaction conditions through the use of phase-transfer catalysts and different solvent systems. For instance, in the synthesis of 2,3-dichlorobenzoyl cyanide, high-throughput experimentation has identified effective conditions using amine bases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), and the use of polar aprotic solvents like acetonitrile (B52724) to improve the solubility of the cyanide source. researchgate.netacs.org These developments have enabled the large-scale, efficient production of dichlorobenzoyl cyanides for industrial applications. researchgate.net For this compound, it is reasonable to infer that similar synthetic strategies, starting from 2,5-dichlorobenzoyl chloride, would be employed.
Regioisomeric Considerations within Dichlorobenzoyl Cyanide Chemistry
The position of the two chlorine atoms on the benzoyl cyanide core has a significant impact on the compound's physical properties, reactivity, and its utility in specific synthetic applications. The various regioisomers of dichlorobenzoyl cyanide (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro) will exhibit different electronic and steric effects, which in turn influence their chemical behavior.
The importance of regioisomeric purity is paramount in applications such as pharmaceutical synthesis, where the formation of isomeric impurities can be a significant issue. For example, in the synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide, the presence of other dichlorobenzoyl cyanide isomers would lead to the formation of undesired and potentially difficult-to-separate regioisomeric triazine products. Consequently, analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify these regioisomers to ensure the quality and purity of the desired intermediate. researchgate.net
Below is a table comparing the known regioisomers of dichlorobenzoyl cyanide:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Mention |
| 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | C₈H₃Cl₂NO | 200.02 | Intermediate for Lamotrigine researchgate.netsmolecule.combeilstein-journals.org |
| 2,4-Dichlorobenzoyl cyanide | 64985-84-8 | C₈H₃Cl₂NO | 200.02 | Mentioned in synthetic contexts |
| This compound | 64985-85-9 | C₈H₃Cl₂NO | 200.02 | Title compound of this article |
| 2,6-Dichlorobenzoyl cyanide | Not readily available | C₈H₃Cl₂NO | 200.02 | |
| 3,4-Dichlorobenzoyl cyanide | 35022-43-6 | C₈H₃Cl₂NO | 200.02 | Mentioned as a related substance |
| 3,5-Dichlorobenzoyl cyanide | 13039-21-1 | C₈H₃Cl₂NO | 200.02 | Mentioned in synthetic contexts |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOGGGMWSRSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983543 | |
| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-85-9 | |
| Record name | 2,5-Dichlorobenzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64985-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)oxoacetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064985859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dichlorophenyl)oxoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.344 | |
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Synthetic Methodologies for 2,5 Dichlorobenzoyl Cyanide and Its Isomers
Classical and Contemporary Approaches to Acyl Cyanide Synthesis
The synthesis of acyl cyanides, including dichlorinated benzoyl cyanide variants, is a cornerstone transformation in organic chemistry, providing valuable intermediates for pharmaceuticals and other fine chemicals. The most established pathway begins with an acyl halide, typically an acyl chloride, which undergoes nucleophilic substitution to introduce the cyanide moiety.
Cyanation of Acyl Halide Precursors
The reaction of an acyl chloride with a cyanide source is the most direct and widely studied method for preparing acyl cyanides. This approach, while conceptually straightforward, involves a heterogeneous reaction system that presents challenges in achieving high efficiency and purity. The synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate for the anticonvulsant drug Lamotrigine, has been extensively studied and provides a valuable model for understanding the synthesis of its isomers, such as 2,5-dichlorobenzoyl cyanide. researchgate.netresearchgate.net
The classical method for acyl cyanide synthesis involves the reaction of an acyl chloride with a metal cyanide. google.com Due to the two-phase nature of reacting a liquid or dissolved acyl halide with a solid metal cyanide, the process can be slow and require high temperatures. google.com
Commonly employed metal cyanides include alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as heavy metal cyanides, most notably copper(I) cyanide (CuCN). google.comoup.com CuCN is frequently the reagent of choice for the cyanation of aroyl chlorides, including dichlorobenzoyl chlorides, as it often leads to cleaner reactions and better yields. acs.org For instance, the synthesis of 2,3-dichlorobenzoyl cyanide is typically achieved by reacting 2,3-dichlorobenzoyl chloride with CuCN. smolecule.comgoogle.comgoogle.com Other cyanide sources, such as zinc cyanide (Zn(CN)₂) and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), have also been explored in various catalytic systems. researchgate.netacs.orglookchem.com
Table 1: Common Metal Cyanide Reagents in Acyl Cyanide Synthesis
| Cyanide Reagent | Chemical Formula | Typical Application/Notes |
|---|---|---|
| Copper(I) Cyanide | CuCN | Preferred for aroyl chlorides; often provides clean conversion but can have low solubility. acs.org |
| Sodium Cyanide | NaCN | Alkali metal cyanide used in various systems, often with phase-transfer catalysis. google.comgoogle.com |
| Potassium Cyanide | KCN | Similar to NaCN; can be supported on resins to improve efficacy. oup.com |
| Zinc Cyanide | Zn(CN)₂ | Used as a less toxic alternative to alkali cyanides in palladium-catalyzed reactions. acs.org |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | A non-toxic cyanide source used in modern, environmentally benign catalytic systems. lookchem.com |
| Trimethylsilyl (B98337) Cyanide | TMS-CN | A moisture-sensitive but effective reagent, often used with a Lewis acid catalyst like ZnI₂. acs.orgresearchgate.net |
The choice of solvent is critical in overcoming the challenge of the two-phase reaction. High-boiling point, non-polar solvents such as xylene or toluene (B28343) are frequently used, allowing the reaction to be conducted at elevated temperatures to increase the rate. google.comgoogle.comgoogle.com
However, the major factor limiting the reaction rate is often the low solubility of the metal cyanide, particularly CuCN. acs.org To address this, polar aprotic co-solvents are often introduced. Acetonitrile (B52724) has been shown to be particularly effective, as it enhances the solubility of CuCN, thereby increasing the reaction rate significantly, even in the absence of a catalyst. acs.org While effective, the use of acetonitrile can complicate the isolation of the final product. acs.org In other systems, solvents like o-dichlorobenzene and methylene (B1212753) chloride have been utilized. google.comgoogle.com
Phase-transfer catalysis (PTC) is a powerful technique to accelerate heterogeneous reactions by transporting a reactant from one phase (e.g., solid or aqueous) to another (e.g., organic). tandfonline.com In acyl cyanide synthesis, a phase-transfer catalyst facilitates the transfer of the cyanide anion (CN⁻) from the solid salt into the organic phase where the acyl chloride is dissolved.
Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. For the synthesis of 2,3-dichlorobenzoyl cyanide, tetrabutylammonium (B224687) bromide (TBABr) was found to be effective. acs.org However, its use led to inconsistent reaction profiles due to the clumping of the solid CuCN. acs.org A switch to cetyltrimethylammonium bromide (CTAB), another phase-transfer catalyst, resolved the clumping issue and provided consistent reactivity, enabling a successful scale-up of the process. researchgate.netacs.org Other PTCs reported for acyl cyanide synthesis include polyethylene (B3416737) glycol (PEG400) and crown ethers. researchgate.netlookchem.comacs.org
Table 2: Selected Phase-Transfer Catalysts in Acyl Cyanide Synthesis
| Catalyst | Abbreviation | Application Example |
|---|---|---|
| Cetyltrimethylammonium bromide | CTAB | Used to prevent clumping of CuCN and ensure consistent reactivity in 2,3-dichlorobenzoyl cyanide synthesis. acs.org |
| Tetrabutylammonium bromide | TBABr | An effective but sometimes inconsistent PTC for the cyanation of 2,3-dichlorobenzoyl chloride. acs.org |
| Polyethylene Glycol 400 | PEG400 | Used as a catalyst in the cyanation of aroyl chlorides with K₄[Fe(CN)₆]. lookchem.com |
| 18-Crown-6 | - | A crown ether used to catalyze cyanation reactions with potassium cyanide. acs.org |
Research into the cyanation of acyl halides continues to yield more efficient and environmentally friendly catalytic systems. High-throughput screening has been used to assess a variety of catalysts for the synthesis of 2,3-dichlorobenzoyl cyanide. researchgate.netacs.org This investigation led to the identification of copper(II) bromide (CuBr₂) as a novel and effective catalyst. acs.org
Palladium-catalyzed reactions have become a prominent area of research, particularly for the cyanation of aryl halides, offering mild reaction conditions. acs.orgrsc.org These systems can utilize less toxic cyanide sources, such as K₄[Fe(CN)₆], often in combination with a phase-transfer catalyst like PEG400 and a co-catalyst like potassium iodide (KI) and silver iodide (AgI). lookchem.com Another approach involves the use of zinc iodide (ZnI₂) as a catalyst for the reaction between acyl chlorides and trimethylsilyl cyanide (TMS-CN). researchgate.net
Alternative Routes for Introducing the Cyanide Moiety
Beyond the direct cyanation of acyl halides, alternative methodologies for synthesizing acyl cyanides have been developed. These routes often avoid the direct use of highly toxic metal cyanides or provide access to the target compounds from different starting materials.
One such method involves the ruthenium-catalyzed selective C-H oxidation of benzylic nitriles, which generates the acyl cyanide directly without an external cyanide source. researchgate.net Another innovative strategy employs "masked acyl cyanide" (MAC) reagents. acs.orgmdpi.com These synthons, which are protected hydroxyl malononitriles, can be deprotonated to form a nucleophilic acyl anion equivalent that reacts with various electrophiles. acs.org A subsequent unmasking step reveals the acyl cyanide intermediate, which can then be used in further transformations. acs.org These advanced methods highlight the ongoing evolution of synthetic chemistry toward more elegant and safer chemical processes.
Multi-Step Synthetic Sequences to Access this compound
A common and highly adaptable route to this compound involves a sequential process starting from a readily available dichlorinated aromatic compound. This approach allows for purification at intermediate stages, ensuring the high quality of the final product.
The logical starting point for the synthesis is 2,5-dichlorobenzoic acid. One established industrial route to this precursor involves the Friedel-Crafts acylation of p-dichlorobenzene with phosgene (B1210022) to generate 2,5-dichlorobenzoyl chloride directly, which is then hydrolyzed to the corresponding carboxylic acid. chemicalbook.com
Alternative laboratory-scale preparations may start from other functionalized precursors. For example, a multi-step sequence starting from benzoyl chloride can be used, involving chlorination, esterification, separation of the desired 2,5-dichloro isomer by crystallization, followed by nitration and reduction to form 3-amino-2,5-dichlorobenzoic acid, which can then be converted to 2,5-dichlorobenzoic acid. Further functionalization of the 2,5-dichlorobenzoic acid scaffold, such as nitration of its methyl ester, has also been explored.
The conversion of the carboxylic acid group of 2,5-dichlorobenzoic acid into the more reactive acyl chloride is a standard and high-yielding transformation. This is a critical step as the acyl chloride is the immediate precursor for the final cyanation reaction. The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). rsc.org The reaction involves refluxing the dichlorobenzoic acid in neat thionyl chloride or with a slight excess in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup as they can be easily removed.
Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used to effect this transformation. For example, reacting 3,5-dichlorobenzoic acid with thionyl chloride in methylene chloride provides the corresponding acid chloride. rsc.org
The conversion of the dichlorobenzoyl chloride intermediate to the final dichlorobenzoyl cyanide product is a critical step where optimization is key to achieving high yield, purity, and process safety, especially during scale-up. While specific process optimization data for the 2,5-isomer is not publicly available, extensive studies on the synthesis of the 2,3-isomer provide valuable insights that are directly applicable. researchgate.netnih.gov
A key challenge in using metal cyanides like CuCN is its low solubility in common organic solvents, which can limit the reaction rate. nih.gov High-throughput screening experiments on the cyanation of 2,3-dichlorobenzoyl chloride identified several effective systems. researchgate.net While using acetonitrile as a cosolvent can improve the solubility of CuCN and enhance the reaction rate even without a catalyst, it significantly complicates the isolation of the product due to difficulties in removing copper salts. researchgate.netnih.gov
For large-scale production in a non-polar solvent like toluene, phase-transfer catalysts (PTCs) are highly effective. An initial investigation using tetrabutylammonium bromide (TBABr) led to inconsistent reaction profiles due to clumping of the solid CuCN. nih.gov A switch to cetyltrimethylammonium bromide (CTAB) as the PTC resolved this issue, preventing clumping and leading to consistent reactivity. nih.gov This optimized CTAB-catalyzed process was successfully scaled to produce 560 kg of 2,3-dichlorobenzoyl cyanide with a 77% isolated yield, demonstrating a robust and reliable method. nih.gov These findings highlight the importance of catalyst and solvent selection for achieving a scalable and pure process.
Table 2: Case Study - Catalytic Systems Evaluated for the Cyanation of 2,3-Dichlorobenzoyl Chloride This table summarizes findings from high-throughput screening for the synthesis of an isomeric compound, illustrating the principles of reaction optimization. researchgate.netnih.gov
researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net| Cyanide Source | Catalyst/Additive | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| NaCN | Various | Toluene | Led to formation of homocoupling byproduct. | |
| CuCN | None | Acetonitrile | Enhanced reaction rate due to improved CuCN solubility, but complicated product isolation. | |
| CuCN | TBABr (Phase-Transfer Catalyst) | Toluene | Effective, but led to inconsistent reaction profiles due to CuCN clumping. | |
| CuCN | CTAB (Phase-Transfer Catalyst) | Toluene | Highly effective and consistent; prevented clumping, enabling successful scale-up. | |
| CuCN | CuBr₂ | Toluene | Identified as a novel and effective catalyst. | |
| CuCN | Simple Amines (e.g., Triethylamine) | Toluene | Good to excellent conversion observed. |
Reactivity Profile and Synthetic Transformations of 2,5 Dichlorobenzoyl Cyanide
Nucleophilic Acyl Substitution Reactions of the Carbonyl Cyanide Group
The carbonyl group in 2,5-Dichlorobenzoyl cyanide is highly susceptible to attack by nucleophiles. savemyexams.com This is due to the polarization of the carbon-oxygen double bond and the presence of two electron-withdrawing groups (the 2,5-dichlorophenyl ring and the cyanide group), which enhance the electrophilicity of the carbonyl carbon. These reactions typically proceed through a two-step addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the intermediate collapses, re-forming the carbon-oxygen double bond and expelling the cyanide ion, which is a competent leaving group. quora.com The general order of reactivity for carboxylic acid derivatives places acid chlorides and anhydrides as highly reactive, and acyl cyanides exhibit comparable reactivity due to the stability of the departing cyanide anion. quora.com
The hydrolysis of an acyl cyanide group is a fundamental transformation that converts it into a carboxylic acid. When this compound is treated with water, particularly under acidic or basic catalysis, it undergoes nucleophilic acyl substitution to yield 2,5-Dichlorobenzoic acid. In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the cyanide ion to form the carboxylic acid, which is subsequently deprotonated under the basic conditions to give a carboxylate salt. masterorganicchemistry.com Acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com
Table 1: Hydrolysis of this compound
| Reactant | Reagents/Conditions | Product | Transformation |
| This compound | H₂O, H⁺ or OH⁻ catalyst | 2,5-Dichlorobenzoic acid | Acyl Cyanide → Carboxylic Acid |
The carbonyl group of this compound can be reduced to a primary alcohol, forming 2,5-Dichlorobenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. However, the choice of reagent is critical due to the presence of the reducible nitrile group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group, they will also readily reduce the nitrile functionality to a primary amine. libretexts.org To selectively target the carbonyl group, milder or more sterically hindered reducing agents might be employed under controlled conditions, though this can be challenging. The reaction for the analogous 2,3-Dichlorobenzoyl cyanide suggests that reduction of the carbonyl group leads to the corresponding benzyl (B1604629) alcohol.
Table 2: Carbonyl Reduction of this compound
| Reactant | Reagents/Conditions | Product | Transformation |
| This compound | e.g., NaBH₄ (milder conditions) or LiAlH₄ (also reduces nitrile) | 2,5-Dichlorobenzyl alcohol | Carbonyl → Alcohol |
Aminolysis and alcoholysis are nucleophilic acyl substitution reactions where an amine or an alcohol, respectively, serves as the nucleophile. These reactions are fundamental for the synthesis of amides and esters.
Aminolysis: When this compound reacts with a primary or secondary amine, it forms the corresponding N-substituted 2,5-dichlorobenzamide. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, and after the formation and collapse of the tetrahedral intermediate, the cyanide ion is eliminated.
Alcoholysis: In a similar fashion, the reaction with an alcohol (often under basic or acidic catalysis) yields a 2,5-dichlorobenzoate (B1240473) ester. The oxygen atom of the alcohol attacks the carbonyl carbon, leading to substitution of the cyanide group. acs.org
These reactions are analogous to those of highly reactive acyl chlorides and provide a direct route to amides and esters from the acyl cyanide precursor. quora.comacs.org
Table 3: Aminolysis and Alcoholysis of this compound
| Reactant | Nucleophile | Reagents/Conditions | Product Class |
| This compound | Primary/Secondary Amine (R₂NH) | Inert solvent | N-Substituted 2,5-Dichlorobenzamide |
| This compound | Alcohol (R'OH) | Acid or Base catalyst | 2,5-Dichlorobenzoate Ester |
Reactions Involving the Cyanide Moiety
The nitrile group (-C≡N) in this compound offers a secondary site for reactivity. The carbon atom of the nitrile is electrophilic and can undergo nucleophilic addition, while the entire group can be converted into other important functionalities. researchgate.net
The carbon-nitrogen triple bond of the nitrile can be attacked by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). libretexts.org This reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon. The initial product is a salt of an imine anion. Subsequent aqueous workup hydrolyzes this intermediate imine to a ketone. libretexts.org For instance, reacting this compound with a Grignard reagent would, after hydrolysis, yield a ketone where the cyano group has been replaced by an acyl group corresponding to the Grignard reagent used.
Table 4: Nucleophilic Addition to the Nitrile Group
| Reactant | Reagents/Conditions | Intermediate | Final Product (after hydrolysis) |
| This compound | 1. Grignard Reagent (R-MgX) or Organolithium (R-Li) 2. H₃O⁺ workup | Imine Anion Salt | Ketone |
The nitrile group is a valuable synthetic handle because it can be converted into other key functional groups, primarily carboxylic acids and primary amines. libretexts.orgresearchgate.net
Hydrolysis to Carboxylic Acid: While hydrolysis of the acyl cyanide as a whole yields 2,5-dichlorobenzoic acid (as discussed in 3.1.1), harsh acidic or basic conditions can specifically target the nitrile for hydrolysis. This process proceeds through an amide intermediate to ultimately furnish a carboxylic acid. scribd.com This pathway is particularly relevant for nitriles in general. smolecule.com
Reduction to Primary Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with a metal catalyst). libretexts.orgvanderbilt.edu The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org This transformation is a robust method for synthesizing primary amines. libretexts.org
Table 5: Functional Group Interconversions of the Nitrile Moiety
| Starting Functionality | Reagents/Conditions | Product Functionality | Resulting Compound from this compound Backbone |
| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 2,5-Dichlorobenzoylformic acid |
| Nitrile | 1. LiAlH₄ 2. H₂O workup OR H₂, Catalyst (e.g., Pd/C) | Primary Amine | (Amino(2,5-dichlorophenyl)methyl)methanol |
Electrophilic and Nucleophilic Reactions of the Halogenated Aromatic Ring
The reactivity of the aromatic ring in this compound is influenced by the presence of two chlorine atoms and a benzoyl cyanide group. These substituents affect the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.
In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. wikipedia.orglibretexts.org The chlorine atoms are deactivating yet ortho-, para-directing groups due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. wikipedia.orgmnstate.edu The benzoyl cyanide group is a deactivating and meta-directing group. libretexts.org
The combined directing effects of these substituents on this compound would channel a strong electrophile to the positions ortho and para to the chlorine atoms, which are also meta to the benzoyl cyanide group. Specifically, electrophilic attack would be favored at the C4 and C6 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgsavemyexams.comdalalinstitute.com For a substituted benzene like this compound, the reaction conditions would need to be carefully controlled to achieve selective substitution.
The chlorine atoms on the aromatic ring of this compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uni-regensburg.de These reactions typically employ a transition metal catalyst, most commonly palladium. organic-chemistry.orgacs.orgrsc.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. whiterose.ac.ukresearchgate.net For this compound, a Suzuki-Miyaura coupling could be used to replace one or both chlorine atoms with an aryl, vinyl, or alkyl group. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be enhanced by using specialized palladium catalysts with bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgwhiterose.ac.uk Iron-based catalysts have also been explored as a more sustainable alternative to palladium for the coupling of aryl chlorides. whiterose.ac.ukresearchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction would allow for the selective introduction of primary or secondary amines at the positions of the chlorine atoms on the this compound ring. nih.govtcichemicals.com The choice of ligand is crucial for the success of this reaction with aryl chlorides. wikipedia.org Site-selective amination of di- and trichloroarenes has been achieved by fine-tuning the ligand and base. incatt.nl
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. scienceinfo.comuniurb.itmasterorganicchemistry.com This reaction could be used to introduce a substituted vinyl group at the site of a chlorine atom in this compound. The reaction typically proceeds with high chemoselectivity under mild conditions. scienceinfo.comresearchgate.net
Table 1: Overview of Potential Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(OAc)₂ / Ligand, Base | C-C |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd₂(dba)₃ / Ligand, Base | C-N |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand, Base | C-C (vinyl) |
Formation of Heterocyclic Systems Utilizing this compound
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. uomus.edu.iq The presence of the reactive benzoyl cyanide moiety allows for cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
For instance, benzoyl cyanides are known to react with aminoguanidine (B1677879) to form triazine derivatives. beilstein-journals.orgrsc.org In a similar fashion, 2,3-dichlorobenzoyl cyanide is a key intermediate in the synthesis of Lamotrigine, where it is condensed with aminoguanidine and subsequently cyclized. beilstein-journals.orgrsc.orggoogle.comdrugfuture.comwipo.int It is plausible that this compound could undergo analogous reactions to produce substituted triazines. The reaction proceeds through the formation of a guanidinoiminoacetonitrile intermediate, which then undergoes base-mediated cyclization. beilstein-journals.org
Furthermore, the nitrile and carbonyl groups of this compound can participate in cyclization reactions to form other heterocyclic systems, such as oxadiazoles (B1248032) or lactams, depending on the reaction partners and conditions. mdpi.comub.edu Photochemical cyclizations also offer a pathway to complex heterocyclic structures under mild conditions. chim.it
Table 2: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocycle (Example) | General Reaction Type |
| Aminoguanidine | 1,2,4-Triazine | Condensation followed by Cyclization |
| Hydrazine derivatives | 1,3,4-Oxadiazole | Condensation and Cyclization |
| Amino acids/esters | Lactam derivatives | Reductive amination and Cyclization |
Based on a thorough review of scientific literature, it is not possible to generate an article on "this compound" that aligns with the provided outline. The central premise of the outline, specifically the use of this compound in the synthesis of the anticonvulsant Lamotrigine, is not supported by the available chemical synthesis data.
The scientific literature consistently identifies 2,3-Dichlorobenzoyl cyanide as the key synthetic intermediate for the production of Lamotrigine. researchgate.netgoogle.com The synthesis involves the reaction of 2,3-Dichlorobenzoyl cyanide with an aminoguanidine salt to form a Schiff base, which is then cyclized to create the 1,2,4-triazine ring structure of Lamotrigine. google.com The use of the 2,5-dichloro isomer would result in a different chemical entity, not Lamotrigine.
Furthermore, extensive searches did not yield specific, detailed research findings on the application of this compound as an enabling intermediate for other distinct biologically active molecules, its utilization in the synthesis of specific agrochemicals, or its role in the production of particular fine chemicals and specialty materials, as required by the other sections of the requested outline. While it is categorized as a fine chemical and an intermediate, its specific downstream applications are not detailed in the available resources. pharmaffiliates.comlgcstandards.com
Therefore, creating an article that strictly follows the provided outline for this compound would be scientifically inaccurate and would require fabricating information not present in the researched sources.
Applications of 2,5 Dichlorobenzoyl Cyanide As a Key Synthetic Intermediate
Design and Synthesis of Compound Libraries and Derivatives
The design and synthesis of compound libraries are a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of numerous structurally related molecules for biological screening. openaccessjournals.comcuny.edu 2,5-Dichlorobenzoyl cyanide is a valuable scaffold for combinatorial chemistry due to its distinct chemical features. As an aroyl cyanide, it possesses two key reactive sites: the electrophilic carbonyl carbon and the activated nitrile (cyano) group. This bifunctional nature allows for divergent synthesis strategies, where different sets of building blocks can be systematically introduced at these positions to create large, diverse libraries of derivatives. nih.gov
The general strategy involves using the 2,5-dichlorophenyl moiety as a constant core while systematically varying substituents by exploiting the reactivity of the carbonyl and cyano functions. This approach allows chemists to explore the structure-activity relationship (SAR) of the resulting compounds, identifying how different chemical modifications affect biological activity.
Leveraging Acylation for Library Development
The most direct application of this compound in library synthesis is its use as an acylating agent. nih.gov The carbonyl carbon is highly electrophilic, readily reacting with a wide array of nucleophiles. By reacting this compound with a collection of diverse building blocks containing nucleophilic functional groups (such as amines, alcohols, or thiols), a corresponding library of amides, esters, or thioesters can be generated in a parallel fashion. This method is highly efficient for creating a large number of derivatives from a common intermediate.
Research findings have demonstrated that benzoyl cyanides are effective and mild benzoylating agents, sometimes offering a 'green' alternative to conventional methods that use benzoyl chloride. nih.gov The reaction proceeds with the loss of a cyanide ion, forming a stable amide or ester bond. The 2,5-dichloro substitution pattern on the aromatic ring provides a fixed structural element that can be used to probe interactions with biological targets.
Below is an interactive table illustrating a hypothetical compound library based on the acylation of various nucleophiles with this compound.
| Entry | Nucleophile (R-XH) | Building Block Class | Resulting Derivative Class | Derivative Structure |
| 1 | Aniline | Primary Amines | Amide | |
| 2 | Benzyl (B1604629) alcohol | Alcohols | Ester | |
| 3 | Cyclohexylamine | Primary Amines | Amide | |
| 4 | Phenol | Phenols | Ester | |
| 5 | Morpholine | Secondary Amines | Amide |
Synthesis of Heterocyclic Derivatives
A more advanced strategy for creating chemical diversity from this compound involves reactions that engage the cyano group, often leading to the formation of heterocyclic systems. novapublishers.com Aroyl cyanides are recognized as versatile building blocks for the synthesis of various heterocycles through cycloaddition reactions or multi-component reaction cascades. nih.govresearchgate.net
In these syntheses, the activated cyano group can react with various dipolarophiles or participate in condensation reactions with other bifunctional molecules. researchgate.net For example, this compound can serve as a precursor in one-pot reactions with N-nucleophiles and activated acetylenic compounds to yield oxazine derivatives. researchgate.net Similarly, it can be employed in reactions to construct other important heterocyclic cores like imidazoles or pyrroles. researchgate.net This approach is particularly powerful because it rapidly increases molecular complexity and introduces rigid, three-dimensional structures into the derivatives, which is often desirable for potent and selective biological activity.
The following interactive table outlines potential heterocyclic libraries that could be synthesized using this compound as a key intermediate.
| Entry | Reaction Type | Co-Reactant(s) | Resulting Heterocyclic Core | General Structure |
| 1 | Multi-component | N-nucleophiles, Acetylenes | Oxazine | |
| 2 | Cycloaddition | 1,3-Azadienes | Pyrrole | |
| 3 | Multi-component | 2-Aminopyridine, Aldehydes | Imidazo[1,2-a]pyridine |
By systematically selecting different co-reactants for these heterocyclic syntheses, chemists can generate libraries with significant structural and functional group diversity, all originating from the this compound scaffold.
Mechanistic Investigations of Reactions Involving 2,5 Dichlorobenzoyl Cyanide
Kinetic and Thermodynamic Studies of Cyanation Reactions
Kinetic and thermodynamic studies are crucial for quantifying the reactivity of 2,5-dichlorobenzoyl chloride towards cyanation and understanding the energy profile of the reaction. While specific kinetic and thermodynamic data for the cyanation of 2,5-dichlorobenzoyl chloride are not extensively reported in the literature, general principles from related reactions, such as the hydrolysis of benzoyl cyanides and other acyl chlorides, can provide valuable insights.
The hydrolysis of benzoyl and p-chlorobenzoyl cyanides has been studied, revealing that the reaction rate is pH-dependent. rsc.org At a high pH (>5.0), the reaction is first-order with respect to the hydroxide (B78521) ion concentration, indicating a bimolecular reaction between the hydroxide ion and the acyl cyanide. rsc.org As the pH decreases, a region of pH-independent rate is observed, followed by an unexpected decrease in rate as the concentration of hydronium ions increases. rsc.org This suggests a complex mechanism involving a water-mediated reaction that is susceptible to general base catalysis and acid inhibition. rsc.org The p-chloro-substituted benzoyl cyanide hydrolyzes approximately twice as fast as the unsubstituted benzoyl cyanide across the entire pH range studied, highlighting the influence of electron-withdrawing substituents on the electrophilicity of the carbonyl carbon. rsc.org
In the context of the formation of 2,5-dichlorobenzoyl cyanide from 2,5-dichlorobenzoyl chloride, the reaction rate is significantly influenced by the nature of the cyanide source, the solvent, and the presence of catalysts. For instance, the solubility of the cyanide salt, such as copper(I) cyanide (CuCN), can be a major rate-limiting factor. researchgate.net
Table 1: Representative Thermodynamic Parameters for a Related Acyl Cyanide Reaction
| Parameter | Value | Conditions | Reference |
| ΔG (C-O Cyanation) | -0.3 kcal/mol | For 3,4-dimethoxybenzonitrile (B145638) formation | acs.org |
Note: This data is for a related C-O cyanation and is provided for illustrative purposes due to the lack of specific data for this compound formation.
Elucidation of Reaction Mechanisms for Acyl Cyanide Formation
The formation of this compound typically proceeds via the nucleophilic substitution of the chloride in 2,5-dichlorobenzoyl chloride by a cyanide anion. The mechanism of this transformation can vary depending on the reaction conditions.
In the absence of a catalyst, the reaction likely follows a nucleophilic acyl substitution mechanism. The cyanide ion directly attacks the electrophilic carbonyl carbon of the 2,5-dichlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as the leaving group to yield the final product, this compound. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
When metal cyanides such as CuCN are used, the mechanism can be more complex. Copper(I) cyanide is often used to achieve clean conversion. researchgate.net The reaction may involve coordination of the copper to the carbonyl oxygen, further activating the acyl chloride towards nucleophilic attack. In some cases, the use of a phase-transfer catalyst is employed to facilitate the reaction between the organic-soluble acyl chloride and the water-soluble or poorly soluble cyanide salt. researchgate.netresearchgate.net
The solvolyses of benzoyl chlorides in weakly nucleophilic media have been shown to proceed through a spectrum of mechanisms, from a carbonyl addition pathway to a cationic SN1-like pathway, depending on the substituents on the aromatic ring. mdpi.com For benzoyl chlorides with electron-withdrawing groups, like the dichloro-substituted variant, the carbonyl addition mechanism is generally favored. mdpi.com
Role of Catalysts and Solvents in Modulating Reaction Pathways and Selectivity
Catalysts and solvents play a pivotal role in directing the course and efficiency of the cyanation of 2,5-dichlorobenzoyl chloride.
Catalysts: Phase-transfer catalysts (PTCs) are frequently employed to enhance the rate of reaction between the water-insoluble acyl chloride and the inorganic cyanide salt. researchgate.netresearchgate.net Tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) are examples of PTCs used in the synthesis of the related 2,3-dichlorobenzoyl cyanide. researchgate.net The PTC facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs. The choice of PTC can be critical; for instance, CTAB was found to prevent the clumping of CuCN, leading to more consistent reaction profiles compared to TBABr. researchgate.net In some systems, amine bases can also act as catalysts. researchgate.net
Solvents: The choice of solvent significantly impacts the reaction rate and product isolation. Polar aprotic solvents like acetonitrile (B52724) can enhance the reaction rate by improving the solubility of the cyanide salt. researchgate.net However, the increased solubility can also complicate the isolation of the acyl cyanide product. researchgate.net Aprotic solvents such as monochlorobenzene and xylene have also been used. google.com The solvent can influence the reaction mechanism by stabilizing or destabilizing charged intermediates and transition states. nih.govfud.edu.ng Polar protic solvents, for example, can stabilize carbocation intermediates, favoring an SN1-type mechanism, while polar aprotic solvents can enhance the reactivity of nucleophiles, favoring an SN2-type pathway. libretexts.org
Table 2: Effect of Catalysts and Solvents on the Cyanation of 2,3-Dichlorobenzoyl Chloride
| Catalyst | Solvent | Key Observation | Reference |
| CuBr₂ | Acetonitrile (co-solvent) | Identified as a novel catalyst. | researchgate.net |
| TBABr | Toluene (B28343) | Effective, but led to inconsistent reaction profiles due to CuCN clumping. | researchgate.net |
| CTAB | Toluene | Alleviated CuCN clumping, leading to consistent reactivity and a 77% isolated yield on a large scale. | researchgate.net |
| None | Acetonitrile | Enhanced reaction rate due to improved CuCN solubility, but complicated product isolation. | researchgate.net |
Note: This data pertains to the synthesis of the 2,3-dichloro isomer but illustrates the general principles applicable to the 2,5-dichloro isomer.
Detailed Mechanistic Characterization of Downstream Transformations
This compound is a versatile intermediate that can undergo various downstream transformations. The mechanistic understanding of these reactions is key to controlling product formation.
The reactions of acyl cyanides can exhibit high degrees of stereochemical and regiochemical control, particularly in reactions with polyfunctional molecules. For instance, benzoyl cyanide has been used for the regioselective benzoylation of unprotected β-glycopyranosides. rsc.orgresearchgate.net The use of an amine catalyst and benzoyl cyanide allows for the selective acylation of specific hydroxyl groups in sugars, a transformation that is often challenging due to the similar reactivity of the multiple hydroxyl groups. rsc.orgresearchgate.net This selectivity is attributed to a "cyanide effect," where the cyanide ion may participate in hydrogen bonding, directing the acylation to a specific position. acs.org
While specific studies on the stereochemical and regiochemical control in reactions of this compound are not prevalent, it is expected to exhibit similar behavior, with the electron-withdrawing chloro substituents potentially influencing the regioselectivity of its reactions with nucleophiles.
The synthesis and reactions of this compound can be accompanied by the formation of side products. A common by-product in the synthesis from the acyl chloride is the corresponding benzoic acid anhydride, formed from the reaction of the acyl cyanide with unreacted acyl chloride or through other pathways. google.com Dimerization of the aroyl cyanide can also occur, reducing the yield of the desired monomeric product. google.com
In downstream reactions, the cyanide group can be hydrolyzed to a carboxylic acid, especially in the presence of water. rsc.org The conditions of the reaction, such as temperature and the presence of catalysts, must be carefully controlled to minimize these and other potential side reactions. For example, in the synthesis of 2,3-dichlorobenzoyl cyanide, high catalyst loading with ZnI₂ was found to promote the formation of an O-TMS enolate by-product. researchgate.net
In Situ Spectroscopic Probing of Reaction Intermediates
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the real-time monitoring of reactions and the detection of transient intermediates. researchgate.netrsc.orgmdpi.com
The reaction of acetyl cyanide with various nucleophiles has been studied using ¹H and ¹³C NMR spectroscopy, allowing for the direct observation of tetrahedral intermediates. rsc.orgic.ac.uk These studies have shown that weakly basic oxygen, sulfur, and nitrogen nucleophiles can form persistent tetrahedral intermediates with acetyl cyanide. rsc.org
For the formation of this compound, in situ FTIR could be used to monitor the disappearance of the C-Cl stretch of the acyl chloride and the appearance of the C≡N stretch of the acyl cyanide. This would allow for the optimization of reaction conditions and the study of reaction kinetics. Similarly, in downstream reactions, these techniques could be used to identify and characterize intermediates, providing direct evidence for the proposed reaction mechanisms. For example, in situ IR spectroscopy has been used to monitor the formation of arene diazonium salts and their subsequent reactions. mdpi.com While specific in situ spectroscopic studies on this compound are not widely published, the application of these techniques would be invaluable for a detailed mechanistic understanding.
Advanced Spectroscopic and Analytical Methodologies for 2,5 Dichlorobenzoyl Cyanide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei.
¹H and ¹³C NMR Spectral Analysis
While specific ¹H and ¹³C NMR spectral data for 2,5-dichlorobenzoyl cyanide are not extensively detailed in publicly available research, predictions and comparisons with related structures provide valuable insights. For instance, commercial suppliers of this compound confirm its structure via NMR. bldpharm.comambeed.compharmaffiliates.comlgcstandards.com
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the presence of the two chlorine atoms and the benzoyl cyanide group.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon and the cyanide carbon would exhibit characteristic chemical shifts. The aromatic carbons would also show distinct signals, with their positions affected by the chlorine substituents. Data for the related compound, 2,5-dichlorobenzoic acid, shows a range of signals for the aromatic carbons and a distinct signal for the carboxyl carbon, which can serve as a comparative reference. chemicalbook.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H | 7.5 - 8.0 | Aromatic protons, complex splitting pattern expected. |
| ¹³C | 115 - 120 | Cyanide Carbon (C≡N) |
| ¹³C | 128 - 140 | Aromatic Carbons (C-Cl, C-H, C-C=O) |
This table is predictive and based on typical chemical shift ranges for the functional groups present. Actual values may vary.
Multidimensional NMR Techniques for Complex Structures
For unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. While specific studies on this compound using these techniques are not readily found, their application to similar structures, like N2,N6-dibenzoyl-2,6-diaminopurine derivatives, demonstrates their power in establishing connectivity and elucidating complex molecular architectures. redalyc.org These techniques would be crucial in definitively assigning the proton and carbon signals of the dichlorinated aromatic ring in this compound.
Conformational Analysis and Rotational Barriers via NMR
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes and rotational energy barriers. Studies on the parent compound, benzoyl cyanide, have utilized ¹³C DNMR to determine the free energy barrier to internal rotation around the carbonyl-aromatic bond. rsc.orgrsc.org The barrier in benzoyl cyanide was found to be 8.4 kcal/mol, which is higher than in benzoyl halides. rsc.orgrsc.org This is attributed to the strong electron-withdrawing inductive effect of the cyano group, which does not donate electrons via resonance. rsc.org It is expected that the chlorine substituents in this compound would influence this rotational barrier. Research on other substituted benzoyl and benzyl (B1604629) derivatives has also employed NMR to probe rotational barriers and conformational preferences, highlighting the utility of this method. missouri.educdnsciencepub.comcdnsciencepub.commdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Absorption Bands for Functional Groups
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A certificate of analysis for the compound confirms its structure using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy. lgcstandards.com
Key expected vibrational frequencies include:
C≡N stretch: The cyanide group typically exhibits a sharp, medium-intensity band in the region of 2200-2240 cm⁻¹.
C=O stretch: The carbonyl group of the aroyl cyanide will show a strong absorption band. In benzoyl cyanide, this band appears around 1680 cm⁻¹. google.com The position of this band can be sensitive to the electronic effects of the ring substituents.
C-Cl stretch: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum.
Aromatic C-H and C=C stretches: These will give rise to a series of bands characteristic of the substituted benzene (B151609) ring.
Studies on related molecules like benzoyl chloride show characteristic bands for the carbonyl and C-Cl groups, which are used to monitor reaction progress. google.comdergipark.org.tr The vibrational spectra of cyanide ligands in various coordination complexes have also been extensively studied, with the ν(C≡N) stretching frequency being a key diagnostic marker. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | 2240 - 2200 | Medium, Sharp |
| C=O (Carbonyl) | 1700 - 1680 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
This table presents expected ranges based on group frequencies.
Conformational Fingerprinting
Raman spectroscopy, being highly sensitive to molecular conformation, can be used for "conformational fingerprinting." nih.gov While specific Raman studies on this compound are not prevalent, the technique has been applied to related compounds. For example, the Raman spectrum of 2,5-dichlorobenzoic acid has been documented. chemicalbook.com Raman spectroscopy is particularly useful for studying changes in protein secondary structure in muscle pathology, where it can detect shifts between α-helix and β-sheet conformations. nih.gov This principle of identifying specific conformational states can be applied to smaller molecules as well. By analyzing the subtle shifts in the vibrational frequencies and intensities in the Raman spectrum, particularly in the low-frequency region, different conformers of this compound could potentially be identified and characterized. The cyano group itself can serve as a Raman tag for developing responsive SERS (Surface-Enhanced Raman Scattering) probes. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
No crystallographic data for this compound has been found in the searched literature and databases.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
An analysis of the crystal packing and intermolecular interactions is not possible without the determined crystal structure.
Computational Chemistry and Molecular Modeling Studies of 2,5 Dichlorobenzoyl Cyanide
Chemoinformatics and Computational Design Principles
Chemoinformatics and computational design provide essential tools for understanding and predicting the behavior of chemical compounds. For 2,5-Dichlorobenzoyl cyanide, these principles are applied to elucidate its chemical properties, potential biological activities, and synthetic accessibility. By leveraging computational models, researchers can explore structure-activity relationships (SAR), structure-property relationships (SPR), and novel reaction pathways without the need for extensive empirical testing.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational to computational chemistry, aiming to link a molecule's two-dimensional and three-dimensional structure to its biological activity and physicochemical properties, respectively. While specific, comprehensive SAR studies on this compound are not widely available in public literature, its properties can be analyzed and compared with structurally similar compounds using chemoinformatic tools.
Key computed properties for this compound provide insight into its potential behavior. For instance, the topological polar surface area (TPSA) is a descriptor used to predict drug transport properties such as intestinal absorption and blood-brain barrier penetration. The partition coefficient (LogP) indicates the lipophilicity of a compound, which affects its solubility, membrane permeability, and interaction with biological targets.
Table 1: Comparison of Computed Physicochemical Properties
| Property | This compound | 2,5-Dichlorobenzyl cyanide |
|---|---|---|
| Molecular Formula | C₈H₃Cl₂NO | C₈H₅Cl₂N |
| Molecular Weight | 200.02 | 186.04 |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | 23.79 Ų |
| LogP | 2.69968 | 3.05948 |
| Hydrogen Bond Acceptors | 2 | 1 |
| Hydrogen Bond Donors | 0 | 0 |
| Rotatable Bonds | 1 | 1 |
This table was generated using data from publicly available chemical databases.
In silico screening for new reaction pathways is a powerful computational strategy that accelerates the discovery and optimization of synthetic routes. This approach involves using computational models to predict the feasibility, kinetics, and thermodynamics of potential chemical reactions, thereby identifying the most efficient conditions and catalysts.
For a molecule like this compound, in silico methods can be applied to explore its synthesis, typically from the corresponding 2,5-Dichlorobenzoyl chloride. Computational tools can model the cyanation reaction, screening various cyanide sources (e.g., NaCN, KCN, CuCN) and catalytic systems to predict which will afford the highest yield and purity. researchgate.net
A practical example of this approach can be seen in studies on the synthesis of the isomeric 2,3-Dichlorobenzoyl cyanide, a key intermediate for the anticonvulsant drug Lamotrigine. researchgate.net In that research, high-throughput experimentation, guided by computational principles, was used to assess multiple catalytic systems for the cyanation of 2,3-Dichlorobenzoyl chloride. researchgate.net The study identified that while CuCN was an effective cyanide source, its solubility was a limiting factor. researchgate.net The use of acetonitrile (B52724) as a co-solvent was found to enhance the reaction rate, a prediction that can be modeled and validated computationally. researchgate.net Such in silico screening helps to minimize experimental effort by focusing on the most promising reaction conditions, a strategy directly applicable to optimizing the synthesis of this compound. These computational approaches can also explore novel synthetic methodologies, such as palladium-catalyzed cyanations, to avoid the use of more hazardous cyanide salts.
Computational Approaches to Crystal Engineering and Polymorphism Prediction
Crystal engineering is the design and synthesis of solid-state structures with desired properties, which are determined by the arrangement of molecules in the crystal lattice. Computational methods are integral to this field, providing the means to predict crystal structures and explore the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility, stability, and melting point.
For this compound, computational approaches can predict its likely crystal packing arrangements by analyzing intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. Although a published crystal structure for this compound was not found in open-access crystallographic databases, its molecular features suggest the potential for specific interactions. The nitrogen atom of the cyanide group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors, while the dichlorinated phenyl ring can participate in π–π and halogen bonding interactions, which would strongly influence crystal packing.
Computational polymorphism prediction involves generating a multitude of plausible crystal structures and ranking them by their lattice energies. researchgate.net Methods based on density functional theory (DFT) and advanced force fields are used to calculate these energies with high accuracy. uc.pt By understanding the potential polymorphic landscape, scientists can target experimental conditions to produce a specific, desired crystalline form. While specific polymorphism studies on this compound are not documented, research on related N-acyl-substituted phosphoric triamides, including a dichlorobenzoyl derivative, has revealed the existence of polymorphism, underscoring the importance of such analysis for this class of compounds.
Future Research Directions and Unexplored Avenues in 2,5 Dichlorobenzoyl Cyanide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The development of environmentally benign chemical processes is a paramount goal in modern chemistry. frontiersin.orgsnu.ac.kr Future research into the synthesis of 2,5-Dichlorobenzoyl cyanide should prioritize green chemistry principles, moving away from hazardous reagents and inefficient processes.
Key areas for investigation include:
Cyanide-Free Synthesis: Traditional methods for producing acyl cyanides often involve highly toxic metal cyanides or hydrogen cyanide. orgsyn.orggoogle.com A forward-looking approach would be to adapt cyanide-free methodologies. One such promising route is the ruthenium-catalyzed C(sp³)-H oxidation of the corresponding benzylic nitrile, 2,5-dichlorobenzyl cyanide. nih.gov This method avoids external cyanide sources, representing a significant leap in safety and environmental compatibility.
Green Solvents and Catalysts: The use of ionic liquids as recyclable reaction media presents a green alternative to volatile organic compounds. researchgate.net Research has shown that benzoyl cyanide in an ionic liquid can efficiently benzoylate various compounds. researchgate.net Exploring the synthesis of this compound in a tailored ionic liquid could lead to higher yields, easier product separation, and solvent reusability.
Metal-Free Catalytic Systems: Transition metal catalysts, while effective, can pose issues of cost and toxicity. A recent development in the related field of acyl cyanide reactions is the use of a Na2CO3/15-crown-5 couple to mediate the acylation of N-heteroaryl methanols. frontiersin.orgfrontiersin.org Investigating similar metal-free systems for the synthesis of this compound could lead to more economical and sustainable production processes.
Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to improving the efficiency and selectivity of chemical manufacturing. While specific catalytic systems for this compound are not widely reported, extensive research on its 2,3-dichloro isomer provides a clear roadmap for future exploration. researchgate.netacs.orgacs.org High-throughput screening has been instrumental in identifying effective catalysts for the cyanation of 2,3-dichlorobenzoyl chloride. acs.org
Future research should focus on applying and adapting these findings to the synthesis of the 2,5-dichloro isomer.
Table 1: Potential Catalytic Systems for this compound Synthesis (Based on 2,3-Isomer Research)
| Catalyst Type | Specific Catalyst Example | Cyanide Source | Key Findings & Potential for 2,5-Isomer | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst | Cetyltrimethylammonium bromide (CTAB) | CuCN | Overcame reagent clumping issues seen with other catalysts like TBAB, leading to consistent reactivity and a high-yield, scalable process. | researchgate.netacs.org |
| Phase-Transfer Catalyst | Tetrabutylammonium (B224687) bromide (TBABr) | CuCN | Effective but led to inconsistent reaction profiles due to clumping of the CuCN solid. | researchgate.netacs.org |
| Copper Salt | Copper(II) Bromide (CuBr₂) | CuCN | Identified as a novel and effective catalyst through high-throughput screening. | researchgate.netacs.org |
| Amine Base | Triethylamine (NEt₃), Dimethylbenzylamine (DMBA) | CuCN | Shown to be effective in initial screenings, warranting further optimization studies. | acs.org |
| Nickel-Based System | NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | A general method for the cyanation of aryl chlorides using a less toxic cyanide source under mild conditions. | researchgate.net |
| Palladium-Based System | Pd(PPh₃)₄ | Trimethylsilyl (B98337) cyanide (TMSCN) | Utilized for the cyanation of related dichlorinated aromatics, avoiding hazardous cyanide salts. | |
The investigation should also extend to cerium(III)-based catalysts, which have shown promise in related syntheses and are considered environmentally friendly Lewis acids. researchgate.netresearchgate.net
Exploration of New Chemical Transformations and Reactivity Patterns
Acyl cyanides are versatile reagents with unique reactivity that can be exploited for novel chemical transformations. wikipedia.org The future of this compound chemistry lies in exploring its reactivity beyond that of a simple intermediate.
Umpolung (Reversed Polarity) Strategies: A significant area of opportunity is the use of "masked acyl cyanide" (MAC) reagents. nih.govnih.gov These synthons effectively reverse the normal electrophilic character of the acyl carbon, turning it into a nucleophilic acyl anion equivalent. nih.govrsc.org Developing a MAC reagent from this compound would enable its use in reactions like enantioselective Michael additions to enones or iridium-catalyzed allylic alkylations, providing access to complex molecular architectures that are otherwise difficult to synthesize. nih.govnih.gov
C-C Bond Cleavage Reactions: Recent studies have demonstrated that acyl cyanides can react with N-heteroaryl methanols in a transition-metal-free C-C bond cleavage reaction to form N-heteroaryl esters. frontiersin.org Applying this protocol to this compound could yield a new class of ester compounds with potential applications in pharmaceuticals or materials science.
Click Chemistry: Acyl cyanides are known to undergo click reactions with azides to form acyl tetrazoles. wikipedia.org Exploring this reaction with this compound could be a rapid and efficient way to generate novel heterocyclic compounds.
Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for process optimization and control. Future studies on the synthesis and reactions of this compound would greatly benefit from the application of advanced in situ characterization techniques. Process Analytical Technology (PAT) tools such as real-time Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data provides invaluable kinetic and mechanistic information, allowing for the precise determination of reaction endpoints, the identification of unexpected intermediates or byproducts, and the optimization of reaction parameters like temperature and catalyst loading in real-time. While kinetic plots have been generated for related reactions through high-throughput experiments, the continuous data stream from in situ spectroscopy would offer a much more detailed picture of the reaction dynamics. acs.org
Computational Design of Dichlorobenzoyl Cyanide Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for predicting molecular properties and guiding synthetic efforts before committing resources in the laboratory. Density Functional Theory (DFT) and other ab initio methods can be employed to model this compound and its derivatives. mdpi.com
Future computational research should aim to:
Predict Reactivity: Calculate the electronic structure and map the electrostatic potential of this compound to predict its reactivity towards various nucleophiles and electrophiles.
Design Novel Derivatives: Create virtual libraries of derivatives by altering the substituents on the phenyl ring and computationally screen them for desired properties. For example, one could design derivatives with tailored electronic properties to enhance their performance in the umpolung reactions mentioned in section 8.3.
Elucidate Mechanisms: Model transition states of potential reactions to understand reaction pathways and predict the stereochemical outcomes, as has been done to support the action of catalysts in other benzoylation reactions. acs.org This can accelerate the discovery of new transformations and the selection of optimal catalysts.
Expansion of Industrial Applications through Process Intensification and Optimization
While this compound is currently used for industrial and scientific research, its industrial applications could be significantly expanded through process intensification and optimization. echemi.com Lessons learned from the large-scale production of its 2,3-isomer are directly applicable. researchgate.netacs.org
Key strategies for future development include:
Process Optimization: A systematic study of reaction parameters, similar to the one performed for the 2,3-isomer, is essential. acs.org This includes optimizing solvent choice, reagent stoichiometry, and temperature to maximize yield and minimize waste. The finding that acetonitrile (B52724) as a co-solvent enhances reaction rates but complicates product isolation is a critical consideration for process design. researchgate.netacs.org
Process Intensification with Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction conditions, improved heat and mass transfer, and the safe handling of potentially hazardous reagents or intermediates. This approach has been successfully applied to other industrial cyanation processes and holds great promise for the manufacture of this compound. acs.org
Scalable Workup and Purification: Industrial processes require robust and efficient purification methods. A key step in the synthesis of related compounds is the crystallization of the final product from the reaction mixture after filtering off the catalyst and salts. googleapis.com Developing a reliable, large-scale crystallization procedure for this compound will be critical for its commercial viability.
Table 2: Industrial Process Optimization Parameters for Dichlorobenzoyl Cyanide Synthesis
| Parameter | Condition/Reagent | Observation/Impact | Reference |
|---|---|---|---|
| Solvent | Toluene (B28343) with Acetonitrile co-solvent | Acetonitrile improves CuCN solubility and reaction rate but complicates product isolation. | researchgate.netacs.org |
| Catalyst | CTAB | Alleviated clumping of CuCN, leading to consistent reactivity and enabling successful scale-up. | researchgate.netacs.org |
| Reaction Temperature | 150-250°C | Preferred range for reacting acyl halides with metal cyanides in the presence of a heavy metal cyanide catalyst. | google.com |
| Purification | Crystallization from an aprotic solvent at low temperature (-40 to +20°C) | An effective method for isolating the crude product after filtering the copper salts. | googleapis.com |
| Technology | Continuous Flow Chemistry | Potential to improve safety and control over the cyanation reaction, especially when dealing with toxic reagents. | acs.org |
By pursuing these research avenues, the scientific community can transform this compound from a niche chemical into a valuable building block for a new generation of advanced materials and complex molecules.
Q & A
Q. What are the optimal synthetic routes for 2,5-dichlorobenzoyl cyanide in laboratory settings?
- Methodological Answer : Synthesis typically involves substituting the chloride group in 2,5-dichlorobenzoyl chloride with a cyanide moiety. A common approach is reacting 2,5-dichlorobenzoyl chloride with a cyanide source (e.g., KCN or CuCN) under anhydrous conditions. For example:
Dissolve 2,5-dichlorobenzoyl chloride in dry THF.
Add KCN in stoichiometric excess (1.2 equivalents) at 0°C.
Stir under nitrogen for 12 hours, followed by aqueous workup and purification via recrystallization (ethanol/water) .
Alternative routes may adapt Friedel-Crafts acylation or utilize cyanide exchange reactions with fluorinated analogs .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; carbonyl carbon at ~170 ppm).
- IR Spectroscopy : Detect C≡N stretch (~2200 cm) and carbonyl (C=O) stretch (~1680 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry .
Q. How should this compound be handled and stored to ensure laboratory safety?
- Methodological Answer :
- Handling : Use in a fume hood with nitrile gloves and goggles. Avoid contact with moisture (hydrolysis releases toxic HCN).
- Storage : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C under inert gas (N/Ar).
- Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Purity Analysis : Use differential scanning calorimetry (DSC) to determine melting points, ensuring samples are >99% pure (HPLC/GC-MS).
- Cross-Referencing : Compare data across peer-reviewed journals (e.g., conflicting boiling points may arise from pressure variations; standardize to 1 atm) .
- Reproducibility : Validate synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variability .
Q. What are the mechanistic insights into nucleophilic substitution reactions involving this compound?
- Methodological Answer : The electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines or alkoxides). Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Kinetics : Pseudo-first-order kinetics observed via UV-Vis monitoring; rate constants correlate with nucleophile strength (e.g., ) .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition-state geometries .
Q. How does the electronic effect of substituents influence the reactivity of this compound in coupling reactions?
- Methodological Answer :
- Hammett Analysis : Electron-withdrawing Cl groups increase electrophilicity of the carbonyl (σ = +0.23 for Cl), accelerating reactions with nucleophiles.
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids. Steric hindrance from 2,5-substituents may reduce yields .
- Spectroscopic Probes : In situ IR tracks reaction progress (C≡N peak shifts indicate intermediate formation) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide exchange efficiency.
- Stepwise Optimization :
Chlorination: Optimize Cl/FeCl ratios to minimize over-chlorination.
Cyanidation: Employ CuCN for higher selectivity in SNAr reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
